N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate
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Overview
Description
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is a synthetic compound with the molecular formula C17H26N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-propyl-3-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of micro fixed-bed reactors with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine or phenyl derivatives .
Scientific Research Applications
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)carbamic acid 1-propyl-3-piperidinyl ester
- N-n-Propyl-substituted 3-(dimethylphenyl)piperidines
Uniqueness
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific structural features, such as the presence of the propyl group on the piperidine ring and the dimethylphenylcarbamate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
31755-19-8 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1-propylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-6-9-15(12-19)21-17(20)18-16-13(2)7-5-8-14(16)3/h5,7-8,15H,4,6,9-12H2,1-3H3,(H,18,20) |
InChI Key |
YCUIRUPTFLLVAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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